1-(3-methoxypropyl)piperidine-4-carboxylic acid
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Overview
Description
1-(3-Methoxypropyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropyl)piperidine-4-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether and subsequently hydrolyzed to yield the target compound . The process is designed to avoid the use of catalytic hydrogenation, making it safer and more efficient.
Industrial Production Methods: For industrial-scale production, the method involves using 4-acyl piperidine as a starting material. This reacts with 3-substituted propyl methyl ether under catalytic conditions to form an amide group, which is then hydrolyzed to produce this compound . This method is advantageous due to its higher yield and purity, as well as its suitability for large-scale operations.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the compound into different derivatives.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxypropyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which 1-(3-methoxypropyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methylpiperidine-4-carboxylic acid
- Piperidine-4-carboxylic acid
- Methyl 4-oxo-3-piperidinecarboxylate
Uniqueness: 1-(3-Methoxypropyl)piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or specificity in certain applications .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(3-methoxypropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-14-8-2-5-11-6-3-9(4-7-11)10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
QKEJNDXULUMMPB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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